N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives, including N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, typically involves multi-step reactions characterized by the interaction of various nucleophilic and electrophilic components. These processes are detailed in studies focusing on novel synthetic routes and characterizations through spectral and elemental analyses (Baldaniya, 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the planarity, substituent positions, and potential intramolecular interactions that influence the compound's reactivity and stability. Studies on related compounds provide insights into the structural attributes of triazines, including N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine (Shastin et al., 2003).
Chemical Reactions and Properties
Triazines undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, which can modify their functional groups and lead to a wide range of derivatives with diverse properties. These reactions are crucial for exploring the chemical versatility of triazines and their potential applications in different fields (De Angelis et al., 2021).
Physical Properties Analysis
The physical properties of triazines, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structures and substituents. Analyzing these properties helps in understanding the behavior of triazines in various environments and their suitability for specific applications. Research on the synthesis and characterization of triazine-based polymers highlights the impact of molecular modifications on these physical properties (Lang et al., 2017).
Chemical Properties Analysis
The chemical properties of N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, such as reactivity, stability, and potential for forming derivatives, are central to its applications in synthesis and material science. Studies on related triazine compounds provide insights into the functional group transformations, reaction mechanisms, and conditions that define the chemical behavior of these molecules (Shastin et al., 2006).
Scientific Research Applications
Microwave-Assisted Synthesis
- Microwave irradiation in solvent-free conditions has been used to synthesize a series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines. This method also allows the creation of polymer-supported triazines with applications in supramolecular combinatorial synthesis (Á. Díaz‐Ortiz et al., 2005).
Click Chemistry Applications
- Triazine derivatives have been used in click chemistry to prepare dendrimer cores and tripodal compounds, showcasing their utility in creating complex molecular structures (J. Seijas et al., 2014).
Flame Retardancy in Polypropylene Composites
- Synthesized triazine derivatives have been used to improve the flame retardancy of polypropylene, demonstrating their potential in enhancing material safety (A. Aldalbahi et al., 2020).
Structural and Cytotoxic Activity Analysis
- Studies on the structural characterization and cytotoxic activity of N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine have been conducted, contributing to understanding the potential biological applications of these compounds (Igor Resendes Barbosa et al., 2021).
Corrosion Inhibition for Steel
- Triazine derivatives have been investigated as organic corrosion inhibitors for steel in acidic solutions, showing high inhibition efficiency and suggesting industrial applications (A. El‐Faham et al., 2016).
CO2 Adsorption
- A triazine-based covalent organic polymer has been synthesized and shown to have a high CO2 uptake capacity, indicating its potential use in gas capture and environmental applications (Ruth Gomes et al., 2015).
Future Directions
Triazines continue to be the subject of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity.
properties
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
CAS RN |
35651-07-1 |
Source
|
Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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